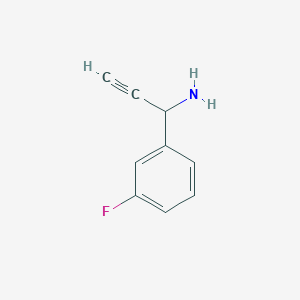
1-(3-Fluorophenyl)prop-2-yn-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Fluorophenyl)prop-2-yn-1-amine is an organic compound with the molecular formula C9H8FN It is characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a propynylamine group
Preparation Methods
The synthesis of 1-(3-Fluorophenyl)prop-2-yn-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-fluorobenzaldehyde and propargylamine.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).
Procedure: The 3-fluorobenzaldehyde is first converted to the corresponding propargyl alcohol through a Grignard reaction.
Chemical Reactions Analysis
1-(3-Fluorophenyl)prop-2-yn-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield amines or alcohols.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: KMnO4, CrO3
Reducing Agents: LiAlH4, NaBH4
Solvents: DMF, tetrahydrofuran (THF)
Major products formed from these reactions include ketones, carboxylic acids, amines, and substituted phenyl derivatives.
Scientific Research Applications
1-(3-Fluorophenyl)prop-2-yn-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Fluorophenyl)prop-2-yn-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the fluorine atom enhances its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
1-(3-Fluorophenyl)prop-2-yn-1-amine can be compared with other similar compounds, such as:
1-(4-Fluorophenyl)prop-2-yn-1-amine: Similar structure but with the fluorine atom at the para position.
1-(3-Chlorophenyl)prop-2-yn-1-amine: Similar structure but with a chlorine atom instead of fluorine.
1-(3-Bromophenyl)prop-2-yn-1-amine: Similar structure but with a bromine atom instead of fluorine.
The uniqueness of this compound lies in the specific positioning of the fluorine atom, which influences its chemical reactivity and biological activity .
Properties
CAS No. |
226698-97-1 |
|---|---|
Molecular Formula |
C9H8FN |
Molecular Weight |
149.16 g/mol |
IUPAC Name |
1-(3-fluorophenyl)prop-2-yn-1-amine |
InChI |
InChI=1S/C9H8FN/c1-2-9(11)7-4-3-5-8(10)6-7/h1,3-6,9H,11H2 |
InChI Key |
IRXNMFAALPJHRF-UHFFFAOYSA-N |
Canonical SMILES |
C#CC(C1=CC(=CC=C1)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-((3-Cyclopropylbicyclo[1.1.1]pentan-1-yl)methyl)acetamide](/img/structure/B13003630.png)

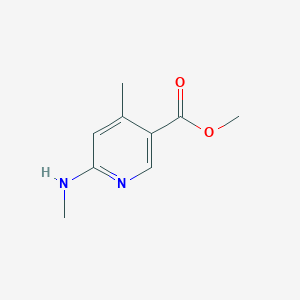
![3-Azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13003646.png)
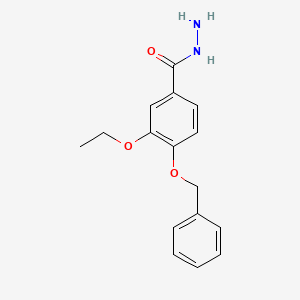
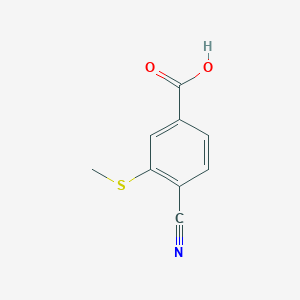
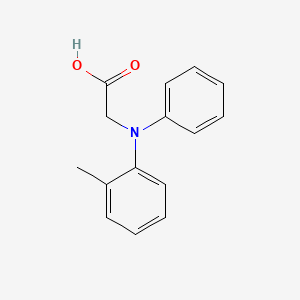
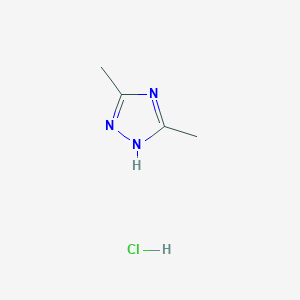
![Diethyl 2-((1R,5S)-3-ethylbicyclo[3.2.0]hept-3-en-6-ylidene)malonate](/img/structure/B13003687.png)
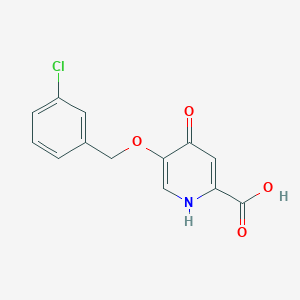
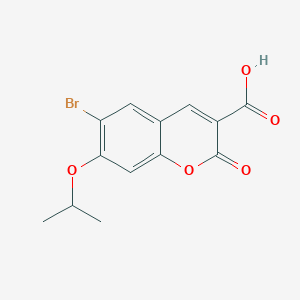

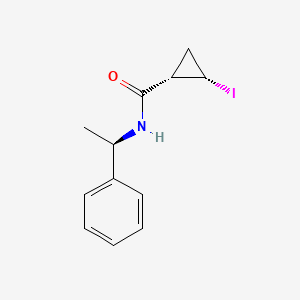
![4-Fluorobicyclo[2.2.1]heptan-1-ol](/img/structure/B13003738.png)
